molecular formula C22H20ClNO3 B12587912 5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide CAS No. 648923-26-6

5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide

Cat. No.: B12587912
CAS No.: 648923-26-6
M. Wt: 381.8 g/mol
InChI Key: HHWNNRWQOZHXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide is a salicylamide derivative characterized by a 5-chloro-2-hydroxybenzamide backbone substituted with a 3-[(1-phenyl-2-propanyl)oxy]phenyl group. Its design incorporates a bulky phenylpropanyl ether moiety, which distinguishes it from simpler benzamide derivatives .

Properties

CAS No.

648923-26-6

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(1-phenylpropan-2-yloxy)phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-15(12-16-6-3-2-4-7-16)27-19-9-5-8-18(14-19)24-22(26)20-13-17(23)10-11-21(20)25/h2-11,13-15,25H,12H2,1H3,(H,24,26)

InChI Key

HHWNNRWQOZHXHL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide typically involves multiple steps. One common method starts with the chlorination of 2-hydroxybenzoic acid to introduce the chloro group. This is followed by the formation of the benzamide core through an amide coupling reaction with an appropriate amine. The final step involves the etherification of the phenylpropanyl group onto the benzamide core using a suitable base and solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide.

    Reduction: Formation of 2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide.

    Substitution: Formation of 5-azido-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microbial cells .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent(s) Key Biological Activity Efficacy (Concentration) Reference
Target Compound 3-[(1-phenyl-2-propanyl)oxy]phenyl Not explicitly reported N/A
MMV665807 3-(trifluoromethyl)phenyl Anti-staphylococcal, anti-biofilm MIC: <10 µM
5-Cl-2-OH-N-[4-CF3-phenyl]benzamide 4-(trifluoromethyl)phenyl Cytotoxic vs. D. piger 64–66% inhibition at 0.37–1.10 µM
5-Cl-N-[2,6-di(isopropyl)phenyl]-2-OH-benzamide 2,6-di(isopropyl)phenyl Structural stability N/A
5-Cl-2-OH-N-[4-SO2Me-phenyl]benzamide 4-(methanesulfonyl)phenyl Potential antimicrobial N/A

Biological Activity

5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide, a compound with the molecular formula C22H20ClNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a hydroxy group, which are critical for its biological activity. Its structure can be represented as follows:

C22H20ClNO\text{C}_{22}\text{H}_{20}\text{Cl}\text{N}\text{O}

Biological Activities

1. Anticancer Activity

Research has indicated that derivatives of benzamide, including compounds structurally similar to 5-chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide, exhibit significant anticancer properties. For instance, studies have shown that certain benzamide derivatives possess IC50 values ranging from 3.0 µM to 28.3 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells . The compound's structural features may enhance its interaction with target proteins involved in cancer cell proliferation.

2. Mechanism of Action

The mechanism by which 5-chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell growth and survival. Molecular docking studies suggest that this compound can bind effectively to the ligand-binding domain of retinoid X receptor alpha (RXRα), influencing gene expression related to apoptosis and cell cycle regulation .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with 5-chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide led to increased levels of caspase-3, indicating apoptosis induction in treated cancer cells .
  • Inhibition of Tumor Cell Proliferation : In vitro assays revealed that the compound significantly inhibited tumor cell proliferation across multiple lines, with notable efficacy against MCF-7 cells showing an IC50 value of approximately 22.54 µM .

Comparative Analysis

Compound NameIC50 (µM)Target Cell LineActivity Type
5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide~22.54MCF-7Anticancer
Benzamide Derivative A3.0A549Anticancer
Benzamide Derivative B28.3MCF-7Anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.